![molecular formula C16H31OPSi2 B15159964 [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane CAS No. 679406-54-3](/img/structure/B15159964.png)
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane is a unique organophosphorus compound It features a phosphane core bonded to a bis(trimethylsilyl)methyl group and a (2-methoxy-3-methylphenyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane typically involves the reaction of a phosphane precursor with bis(trimethylsilyl)methyl and (2-methoxy-3-methylphenyl)methyl reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
化学反应分析
Types of Reactions
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups or the methoxy-methylphenyl group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Its derivatives may be explored for potential biological activity, although specific applications in biology are less documented.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which [Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane exerts its effects involves interactions with various molecular targets. The phosphane group can act as a ligand, coordinating with metal centers in catalytic processes. The trimethylsilyl groups provide steric protection, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
[Bis(trimethylsilyl)]selenide: Similar in structure but contains selenium instead of phosphorus.
3-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in the functional group attached to the phenyl ring.
Uniqueness
[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane is unique due to the combination of its phosphane core with both trimethylsilyl and methoxy-methylphenyl groups. This unique structure imparts specific reactivity and stability characteristics, making it valuable in specialized applications.
属性
CAS 编号 |
679406-54-3 |
|---|---|
分子式 |
C16H31OPSi2 |
分子量 |
326.56 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methyl-[(2-methoxy-3-methylphenyl)methyl]phosphane |
InChI |
InChI=1S/C16H31OPSi2/c1-13-10-9-11-14(15(13)17-2)12-18-16(19(3,4)5)20(6,7)8/h9-11,16,18H,12H2,1-8H3 |
InChI 键 |
YFHLIPPTVGJCMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CPC([Si](C)(C)C)[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)

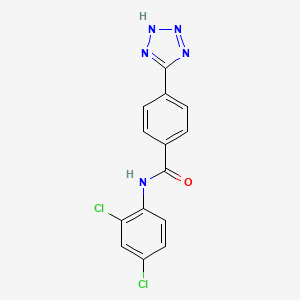

![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
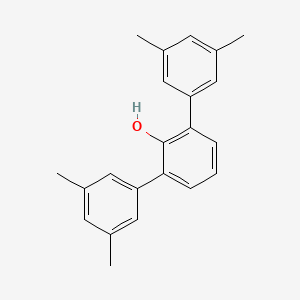
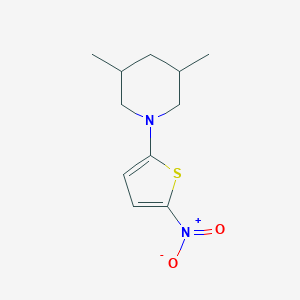
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
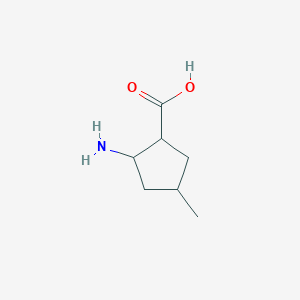

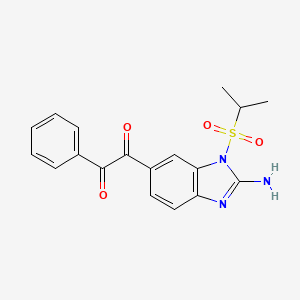
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
